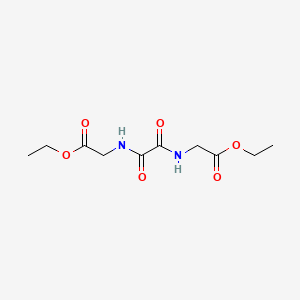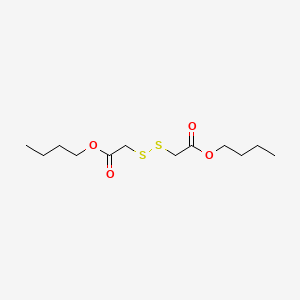
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea
Vue d'ensemble
Description
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea is an organic compound characterized by its sulfonylurea functional groupIts molecular formula is C12H18N2O3S, and it has a molecular weight of 270.35 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with diethylamine, followed by the addition of urea. The general reaction conditions include:
-
Step 1: Formation of the intermediate
Reactants: 4-methylbenzenesulfonyl chloride and diethylamine
Solvent: Anhydrous dichloromethane
Temperature: 0-5°C
Catalyst: Triethylamine
Reaction Time: 2-3 hours
-
Step 2: Formation of the final product
Reactants: Intermediate from Step 1 and urea
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors with precise control over temperature and reaction times to ensure high yield and purity. The use of automated systems for the addition of reactants and solvents, as well as continuous monitoring of reaction parameters, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted sulfonylurea derivatives
Applications De Recherche Scientifique
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonylurea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea group is known to bind to certain proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diethyl-3-(4-chlorophenyl)sulfonylurea
- 1,1-Diethyl-3-(4-methoxyphenyl)sulfonylurea
- 1,1-Diethyl-3-(4-nitrophenyl)sulfonylurea
Uniqueness
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
1,1-diethyl-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-14(5-2)12(15)13-18(16,17)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJMCHATEVRINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321230 | |
| Record name | 1,1-diethyl-3-(4-methylphenyl)sulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23730-10-1 | |
| Record name | NSC372131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethyl-3-(4-methylphenyl)sulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B3336287.png)


![5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one](/img/structure/B3336306.png)



![8-Chloropyrido[2,3-d]pyridazine](/img/structure/B3336330.png)

![Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide](/img/structure/B3336353.png)

![(2E)-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-2-propenohydrazide](/img/structure/B3336370.png)
